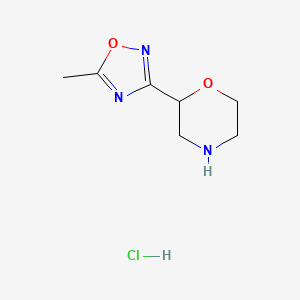

2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

CAS No.: 1443979-69-8

Cat. No.: VC2964599

Molecular Formula: C7H12ClN3O2

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443979-69-8 |

|---|---|

| Molecular Formula | C7H12ClN3O2 |

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride |

| Standard InChI | InChI=1S/C7H11N3O2.ClH/c1-5-9-7(10-12-5)6-4-8-2-3-11-6;/h6,8H,2-4H2,1H3;1H |

| Standard InChI Key | ADQGKSTZYMOJKJ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NO1)C2CNCCO2.Cl |

| Canonical SMILES | CC1=NC(=NO1)C2CNCCO2.Cl |

Introduction

Chemical Structure and Identification

2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride consists of a morpholine ring linked to a 5-methyl-1,2,4-oxadiazole group, with hydrochloride as the counterion. The molecular architecture features a heterocyclic system with both nitrogen and oxygen atoms, contributing to its distinctive chemical behavior and potential biological activities.

Chemical Identifiers and Basic Properties

The compound is comprehensively characterized by various chemical identifiers that facilitate its recognition and classification in chemical databases and research literature.

| Parameter | Value |

|---|---|

| CAS Number | 1443979-69-8 |

| Molecular Formula | C₇H₁₂ClN₃O₂ |

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride |

| Standard InChI | InChI=1S/C7H11N3O2.ClH/c1-5-9-7(10-12-5)6-4-8-2-3-11-6;/h6,8H,2-4H2,1H3;1H |

| InChIKey | ADQGKSTZYMOJKJ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NO1)C2CNCCO2.Cl |

The compound features a morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen atoms) connected to a 1,2,4-oxadiazole ring with a methyl substituent at position 5. The hydrochloride salt formation enhances water solubility, which is advantageous for various applications including pharmaceutical formulations.

Predicted Physicochemical Properties

Based on its structural features, the compound exhibits specific physicochemical properties that influence its behavior in various chemical and biological systems.

| Property | Characteristic |

|---|---|

| Appearance | Crystalline solid (typical for hydrochloride salts) |

| Solubility | Soluble in polar solvents |

| Reactivity | Capable of undergoing nucleophilic reactions due to the nitrogen atoms |

| Storage Recommendation | Typically stored at 4°C (based on similar compounds) |

Collision Cross Section Data

Collision cross section data provides valuable information about the three-dimensional structure and potential interactions of the compound, particularly relevant for analytical applications.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 170.09241 | 135.6 |

| [M+Na]+ | 192.07435 | 147.1 |

| [M+NH4]+ | 187.11895 | 142.6 |

| [M+K]+ | 208.04829 | 144.9 |

| [M-H]- | 168.07785 | 138.9 |

| [M+Na-2H]- | 190.05980 | 140.2 |

| [M]+ | 169.08458 | 137.9 |

| [M]- | 169.08568 | 137.9 |

This collision cross section data helps predict how the molecule behaves in mass spectrometry and provides insights into its conformational properties .

Synthesis and Preparation Methods

The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves specific chemical transformations that leverage the reactivity of precursor compounds to construct the heterocyclic framework.

General Synthetic Approaches for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is typically synthesized through several established routes:

-

Cyclization of amidoxime derivatives with carboxylic acids in the presence of activating agents such as the Vilsmeier reagent, yielding good to excellent results (61-93%) .

-

Microwave-assisted reactions between aryl-nitriles and hydroxylamine hydrochloride, which significantly reduce reaction times and improve yields.

-

[3+2]-Cycloaddition reactions of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation and in the presence of organic dye photoredox catalysts, forming 2,3,5-trisubstituted-1,2,4-oxadiazoles .

The general synthetic pathway can be represented as follows:

-

Formation of amidoximes from appropriate nitriles

-

Reaction of amidoximes with carboxylic acid derivatives

-

Cyclization to form the oxadiazole ring

-

Attachment to the morpholine moiety

-

Salt formation with hydrochloride

Synthesis Challenges and Considerations

While multiple synthetic routes exist for 1,2,4-oxadiazoles, several challenges may affect the preparation of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride:

-

Low yields in traditional methods

-

Extended reaction times

-

Use of volatile and toxic organic solvents

-

Purification difficulties

-

Interference from active groups in reagent structures (e.g., -NH₂, -OH)

Recent advances in green chemistry approaches, including mechanochemistry (reactions in solid-state induced by mechanical energy like grinding or milling), offer promising alternatives that provide increased reaction rates and quantitative yields with minimal or no solvent use .

Chemical Reactivity and Behavior

The chemical behavior of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is influenced by both the 1,2,4-oxadiazole and morpholine moieties, each contributing distinct reactivity patterns.

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole heterocycle exhibits specific reactivity characteristics:

-

Hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen atoms, with nitrogen typically being a stronger hydrogen bond acceptor than oxygen.

-

Stability under various reaction conditions, making it suitable for diverse chemical transformations.

-

Potential for electrophilic and nucleophilic substitution reactions, depending on the substituents attached to the ring.

Morpholine Component Reactivity

The morpholine ring contributes additional chemical properties:

-

Basic nitrogen atom that can participate in acid-base reactions and serve as a nucleophilic center.

-

Oxygen atom in the ring that can act as a hydrogen bond acceptor.

-

Conformational flexibility that influences the three-dimensional arrangement and reactivity of the entire molecule.

The combination of these structural features results in a compound with versatile chemical behavior, potentially useful in various applications including as building blocks for more complex molecules.

Biological Activities and Applications

While specific biological data for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is limited in the provided sources, the compound belongs to the 1,2,4-oxadiazole family, which has demonstrated diverse biological activities.

Research Applications

The compound has potential applications in:

-

Medicinal chemistry: As a scaffold for developing novel therapeutic agents.

-

Chemical biology: For probing biological systems and understanding biochemical pathways.

-

Materials science: In the synthesis of advanced materials including polymers and nanomaterials, leveraging its unique chemical properties.

Structure-Activity Relationships

The biological activity of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride would likely be influenced by:

These structural elements collectively determine the compound's interaction with biological targets and its potential therapeutic efficacy.

Comparative Analysis with Similar Compounds

Understanding how 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride compares to related compounds provides valuable insights into its unique properties and potential applications.

Structural Comparison with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | 1443979-69-8 | C₇H₁₂ClN₃O₂ | 205.64 |

| 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride | 1707710-32-4 | C₈H₁₄ClN₃O₃ | 235.67 |

| 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | 1509286-40-1 | C₇H₁₁N₃O₂ | 169.18 |

| 2-(3-methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol | 1202769-74-1 | C₇H₈N₂O₂ | 152.15 |

This comparison reveals structural variations primarily in:

-

The position of substituents on the oxadiazole ring

-

The nature of the substituents (methyl vs. methoxymethyl)

-

The isomeric form of the oxadiazole (1,2,4-oxadiazole vs. 1,3,4-oxadiazole)

-

The presence or absence of the hydrochloride salt form

These structural differences result in distinct physicochemical properties and potentially different biological activities .

Functional Comparison

Different functional groups in these related compounds lead to varying chemical behaviors:

The hydrochloride salt form, present in both 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride and 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride, enhances water solubility compared to the free base forms.

Research Applications and Future Directions

The unique structural and chemical properties of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride position it as a valuable compound for various research endeavors.

Current Research Applications

Current applications of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride and similar oxadiazole derivatives include:

-

Medicinal chemistry: As building blocks for drug discovery, particularly in developing compounds targeting cancer, infectious diseases, and inflammatory conditions.

-

Synthetic organic chemistry: As intermediates in multistep syntheses of more complex molecules.

-

Materials science: In developing novel materials with specific physical and chemical properties.

Future Research Directions

Several promising avenues for future research with 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride include:

-

Structure-activity relationship studies to optimize biological activity by modifying the substituents on both the oxadiazole and morpholine rings.

-

Investigation of potential therapeutic applications in emerging disease areas, leveraging the compound's structural features.

-

Development of green chemistry approaches for more efficient and environmentally friendly synthesis, potentially employing mechanochemistry techniques mentioned in recent literature .

-

Exploration of novel physical properties that could be relevant for materials science applications.

-

Computational studies to predict interactions with biological targets and guide rational design of derivatives with enhanced efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume